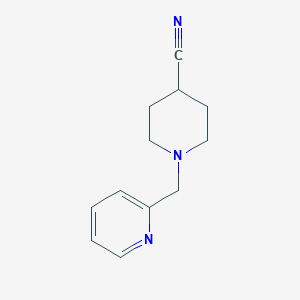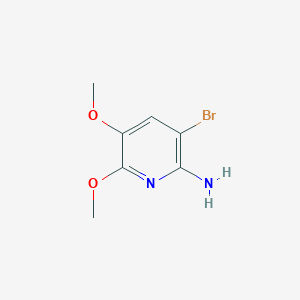
3-Bromo-5,6-dimethoxypyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 3-Bromo-5,6-dimethoxypyridin-2-amine, is a brominated pyridine derivative with methoxy groups at the 5 and 6 positions and an amine group at the 2 position. This structure suggests potential reactivity due to the presence of the bromine atom, which can participate in various substitution reactions, and the amine group, which can act as a nucleophile or base.
Synthesis Analysis
The synthesis of brominated pyridines can involve regioselective displacement reactions, as seen in the study of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia, which resulted in the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product . Although the specific synthesis of this compound is not detailed in the provided papers, similar methodologies could potentially be applied, such as the use of ammonia or other amines to displace halogen atoms in suitable precursors.
Molecular Structure Analysis
The molecular structure of brominated pyridines and related compounds can be elucidated using X-ray crystallography, as demonstrated in the investigation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine . The presence of substituents on the pyridine ring can influence the molecular geometry and the crystal packing, which can be stabilized by hydrogen bonding and other non-covalent interactions.
Chemical Reactions Analysis
Brominated pyridines are versatile intermediates in organic synthesis. For instance, 3-bromo-4-alkyl-6-aryl-5,6-dihydropyridin-2-ones can undergo aziridination or bromine displacement with an amine, leading to various substituted pyridine derivatives . The reactivity of the bromine atom in these compounds is crucial for further functionalization. Similarly, the presence of an amine group can facilitate the formation of bipyrimidines and other heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines are influenced by their molecular structure. For example, the presence of halogen atoms can lead to strong intermolecular interactions, such as Cl⋯Cl contacts in 3-chloropyridin-2-amine . These interactions can affect the compound's melting point, solubility, and crystalline form. The electronic properties of the pyridine ring, such as its ability to engage in hydrogen bonding, are also important factors that determine the compound's reactivity and binding affinity to biological targets .
Applications De Recherche Scientifique
Aminations of Bromo-Derivatives
The amination of bromo-derivatives of pyridines, including compounds similar to 3-Bromo-5,6-dimethoxypyridin-2-amine, has been studied extensively. These reactions often involve intermediates such as pyridynes and explore the mechanisms of substitution reactions that are fundamental to synthetic organic chemistry. For instance, Pieterse and Hertog (2010) demonstrated the amination of 3-bromo-4-ethoxypyridine with potassium amide, yielding various aminated products through mechanisms involving pyridyne intermediates (Pieterse & Hertog, 2010).
Synthesis of Deuterated Compounds
The synthesis of deuterated compounds for use in herbicide research and residue analysis has also been a significant area of application. Yang and Lu (2010) described the synthesis of deuterated derivatives of herbicidal active ingredients, demonstrating the utility of such modifications in studying the metabolism and environmental fate of these compounds (Yang & Lu, 2010).
Investigations on SN(ANRORC) Mechanism
Research into the SN(ANRORC) mechanism, which describes a nucleophilic aromatic substitution that includes ring-opening and ring-closure steps, has benefited from studies on bromo-substituted pyridines. Kroon and Plas (2010) explored this mechanism through the reaction of 2-bromo-4-phenylpyrimidine with potassium amide, offering insights into the behavior of similar compounds in nucleophilic substitution reactions (Kroon & Plas, 2010).
Pyridine Derivatives in Drug Discovery
In the context of drug discovery, the synthesis and characterization of pyridine derivatives, including those related to this compound, play a crucial role. Li et al. (2012) synthesized a compound for potential use in medicinal chemistry, demonstrating the importance of such intermediates in developing new therapeutic agents (Li et al., 2012).
Propriétés
IUPAC Name |
3-bromo-5,6-dimethoxypyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-11-5-3-4(8)6(9)10-7(5)12-2/h3H,1-2H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAUEWXRIFLRBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1OC)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

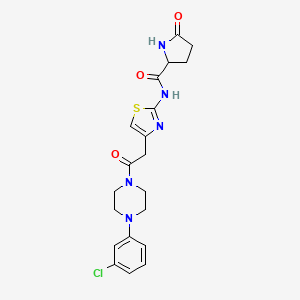
![1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B2538381.png)
![6-[3-[3-(2-Methoxyphenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2538382.png)
![2-[5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2538384.png)
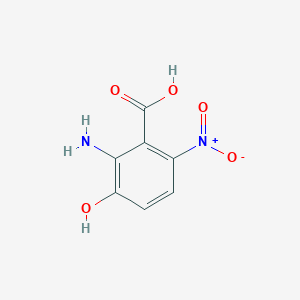

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2538387.png)

![4-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2538392.png)
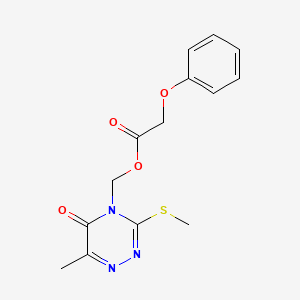
![2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2538395.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetate](/img/structure/B2538396.png)
